2-(4-Aminophenyl)-6-fluorobenzothiazole

Anticancer Drug Discovery Cancer Cell Biology Pharmacodynamics

2-(4-Aminophenyl)-6-fluorobenzothiazole (10d) is a critical reference compound for dissecting biphasic dose-response mechanisms in benzothiazole-sensitive breast cancer lines (MCF-7, MDA 468; GI50 <1 nM). Its 6-fluoro substitution generates exportable metabolites absent in the 5-fluoro isomer (10h), enabling comparative metabolism studies and SAR benchmarking. Do NOT substitute with non-fluorinated or differently fluorinated analogs—only the 6-fluoro isomer delivers the biphasic profile required for valid mechanistic controls. Ensure experimental reproducibility by selecting the precise substitution pattern.

Molecular Formula C13H9FN2S
Molecular Weight 244.29 g/mol
CAS No. 328087-15-6
Cat. No. B112471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-6-fluorobenzothiazole
CAS328087-15-6
Molecular FormulaC13H9FN2S
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N
InChIInChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2
InChIKeyFIHRCVGMRDXVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)-6-fluorobenzothiazole (CAS 328087-15-6): A Fluorinated 2-Arylbenzothiazole for Targeted Anticancer Research


2-(4-Aminophenyl)-6-fluorobenzothiazole (CAS 328087-15-6) is a synthetic fluorinated 2-arylbenzothiazole derivative. Its core structure consists of a benzothiazole ring substituted at the 6-position with a fluorine atom and linked to a 4-aminophenyl moiety. This compound is a member of a broader class of antitumor benzothiazoles that are recognized for their selective cytotoxicity against specific cancer cell lines [1]. The introduction of fluorine is a strategic modification designed to modulate metabolic stability and biological activity, distinguishing it from the non-fluorinated parent compound [2].

Why 2-(4-Aminophenyl)-6-fluorobenzothiazole (CAS 328087-15-6) Cannot Be Replaced by Unfluorinated or Differently Fluorinated Analogs


Selecting a benzothiazole derivative for research requires precise knowledge of its substitution pattern, as small changes dramatically alter biological behavior. A generic approach that treats all 2-(4-aminophenyl)benzothiazoles as interchangeable fails to account for critical differences in metabolic fate, dose-response relationships, and target engagement. The specific placement of a fluorine atom at the 6-position of the benzothiazole ring confers a unique combination of properties, including a distinct biphasic dose-response relationship and a particular metabolic profile, which are not shared by its 5-fluoro, 7-fluoro, or non-fluorinated counterparts [1]. These differences are not merely academic; they have direct implications for experimental design, data reproducibility, and the selection of appropriate controls.

Quantitative Differentiation of 2-(4-Aminophenyl)-6-fluorobenzothiazole (CAS 328087-15-6) vs. Key Comparators


Retained Biphasic Dose-Response: 6-Fluoro Isomer (10d) vs. 5-Fluoro and 7-Fluoro Isomers (10h,i)

The 6-fluoro isomer, designated 10d, exhibits a biphasic dose-response relationship in sensitive breast cancer cell lines, a characteristic hallmark of the potent and selective benzothiazole series. This biphasic behavior is crucial for its selective antitumor activity. In direct contrast, the 5-fluoro (10h) and 7-fluoro (10i) isomers do not exhibit this biphasic response [1]. This distinction is a critical differentiator for understanding and predicting in vitro behavior.

Anticancer Drug Discovery Cancer Cell Biology Pharmacodynamics

Distinct Metabolic Profile: 6-Fluoro Isomer (10d) Metabolite Export vs. 5-Fluoro Isomer (10h)

A critical differentiator between the 6-fluoro isomer (10d) and the 5-fluoro isomer (10h) is their metabolic fate in sensitive cancer cells. When incubated with MCF-7 cells, the 6-fluoro isomer (10d) is metabolized and produces exportable metabolites that can be detected in the cell culture medium. In contrast, the 5-fluoro isomer (10h) produces no such exportable metabolites under the same conditions [1]. This divergence in metabolic handling directly impacts the compound's pharmacokinetic profile and the interpretation of its in vitro activity.

Drug Metabolism Anticancer Pharmacology Medicinal Chemistry

Enhanced Antiproliferative Potency in Breast Cancer: 6-Fluoro Isomer (10d) vs. Non-Fluorinated Parent (2-(4-Aminophenyl)benzothiazole)

Fluorination at the 6-position leads to a marked increase in antiproliferative potency against breast cancer cell lines compared to the non-fluorinated parent compound. The 6-fluoro isomer (10d) and other fluorinated derivatives demonstrate sub-nanomolar GI50 values (GI50 < 1 nM) in MCF-7 and MDA 468 breast cancer cell lines [1]. This represents a substantial improvement over the activity of the unsubstituted parent compound in other cancer types, which typically exhibits GI50 values in the low nanomolar range (<10 nM), as seen in ovarian IGROV1 cells [2].

Cancer Therapeutics Breast Cancer Structure-Activity Relationship (SAR)

Targeted Applications for 2-(4-Aminophenyl)-6-fluorobenzothiazole (CAS 328087-15-6) in Anticancer Research


Probing the Role of Biphasic Dose-Response in Selective Cytotoxicity

Employ 2-(4-Aminophenyl)-6-fluorobenzothiazole (10d) as a critical tool compound to investigate the molecular mechanisms underlying the biphasic dose-response relationship in benzothiazole-sensitive breast cancer cell lines (e.g., MCF-7, MDA 468). Its established biphasic behavior, as opposed to the non-biphasic 5-fluoro isomer (10h), makes it an essential control for experiments dissecting the signaling pathways that govern this unique pharmacodynamic feature [1].

Investigating the Metabolic Fate and Pharmacokinetic Profiling of 2-Arylbenzothiazoles

Utilize 2-(4-Aminophenyl)-6-fluorobenzothiazole (10d) in comparative metabolism studies against the 5-fluoro isomer (10h) to elucidate the impact of fluorine substitution position on drug export and metabolite generation. The known production of exportable metabolites by the 6-fluoro isomer in MCF-7 cells provides a defined system for identifying the enzymes responsible for metabolism and transport, a contrast that is not possible with the 5-fluoro isomer alone [1].

Serving as a Structural Reference in Medicinal Chemistry and SAR Studies

Incorporate 2-(4-Aminophenyl)-6-fluorobenzothiazole (10d) as a key reference compound in structure-activity relationship (SAR) campaigns aimed at developing next-generation antitumor benzothiazoles. Its well-characterized profile—including its GI50 of <1 nM in breast cancer cell lines and distinct metabolic behavior—provides a benchmark against which new analogs can be directly compared to assess improvements in potency, selectivity, or metabolic stability [1][2].

Differentiating Breast Cancer Cell Line Sensitivity to Benzothiazoles

Deploy 2-(4-Aminophenyl)-6-fluorobenzothiazole as part of a selective cytotoxicity panel to distinguish between benzothiazole-sensitive (e.g., MCF-7, MDA 468) and benzothiazole-insensitive (e.g., PC-3 prostate, HCT 116 colon) cancer cell lines. Its potent activity in the former (GI50 < 1 nM) and inactivity in the latter (GI50 > 10 µM) make it a reliable tool for validating cellular models and screening for novel determinants of sensitivity or resistance [1].

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